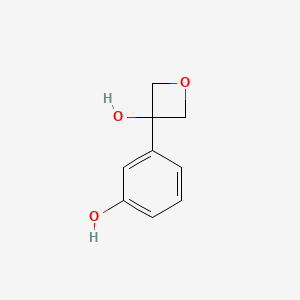
3-(3-Hydroxyphenyl)oxetan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxyphenyl)oxetan-3-ol is a chemical compound that is used in various scientific and industrial applications . It is a reagent used in the synthesis of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists and cyclic sulfone hydroxyethylamines as potent and selective β-site APP-cleaving enzyme 1 (BACE1) inhibitors .
Synthesis Analysis
The synthesis of 3-(3-Hydroxyphenyl)oxetan-3-ol involves a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters . Using this protocol, oxetan-3-ol could be prepared efficiently in a good yield .Molecular Structure Analysis
The molecular structure of 3-(3-Hydroxyphenyl)oxetan-3-ol is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether . This structure is crucial for its reactivity and its use in various chemical reactions .Chemical Reactions Analysis
3-(3-Hydroxyphenyl)oxetan-3-ol undergoes various chemical reactions due to the presence of the oxetane ring. For instance, it can undergo ring-opening reactions under the action of various nucleophiles . It can also participate in reactions with carboxylic acids, providing a convenient synthetic approach to 1,2-diol monoesters .Applications De Recherche Scientifique
Bioisosteres in Medicinal Chemistry
3-(3-Hydroxyphenyl)oxetan-3-ol and its derivatives, such as oxetan-3-ol, are being explored as potential bioisosteres for the carboxylic acid functional group. This investigation includes the synthesis and evaluation of these compounds for their physicochemical properties and biological activities. For instance, derivatives of the cyclooxygenase inhibitor ibuprofen, incorporating oxetan-3-ol, were synthesized and assessed for eicosanoid biosynthesis inhibition, suggesting their potential in drug discovery (Lassalas et al., 2017).
Synthesis Methods
Efficient synthesis methods for oxetan-3-ol, a key precursor to 3-(3-Hydroxyphenyl)oxetan-3-ol, are vital for its application in medicinal and synthetic chemistry. A concise method for synthesizing oxetan-3-ol from epoxy chloropropane has been reported, highlighting its significance in preparing compounds like 3-oxetanone, which are often used in synthetic and medicinal chemistry due to their bioactivity (Tianxiang et al., 2016).
Novel Bioisosteres and Chemical Space
The exploration of novel bioisosteres, like 3-Sulfanyl-oxetanes derived from oxetan-3-ols, has been a focus area. These compounds present as promising replacements for thioesters or benzyl sulfides in drug discovery, contributing to the development of new motifs in chemical space (Croft et al., 2017).
Organic Photovoltaic Cells
In the field of organic photovoltaics (OPVs), a new cross-linkable poly(3-hexylthiophene) copolymer incorporating an oxetane-functionalized thiophene comonomer was synthesized. This copolymer was used in OPVs, highlighting the application of oxetane derivatives in renewable energy technologies (Brotas et al., 2012).
Safety and Hazards
The safety data sheet for Oxetan-3-ol, a related compound, indicates that it is combustible, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to handle it with appropriate protective measures and in a well-ventilated area .
Mécanisme D'action
Target of Action
This compound is a relatively new chemical entity and its specific biological targets are still under investigation .
Mode of Action
It is known that oxetanes, the class of compounds to which 3-(3-hydroxyphenyl)oxetan-3-ol belongs, can interact with biological targets through various mechanisms . These mechanisms often involve the opening of the oxetane ring, which can occur under physiological conditions .
Biochemical Pathways
Oxetanes have been shown to be involved in a variety of biological processes, suggesting that 3-(3-hydroxyphenyl)oxetan-3-ol could potentially impact multiple pathways .
Pharmacokinetics
As a small molecule, it is expected to have good bioavailability, but further studies are needed to confirm this .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(3-Hydroxyphenyl)oxetan-3-ol. Factors such as temperature, pH, and the presence of other molecules can affect the stability of the compound and its ability to interact with its targets .
Propriétés
IUPAC Name |
3-(3-hydroxyphenyl)oxetan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4,10-11H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSAKNMAOMQTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxyphenyl)oxetan-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

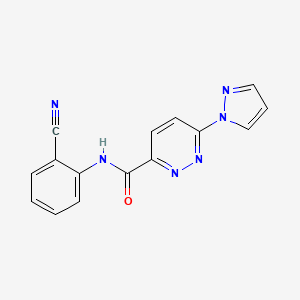
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B2443685.png)
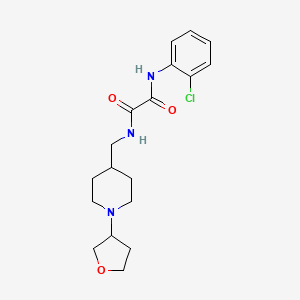


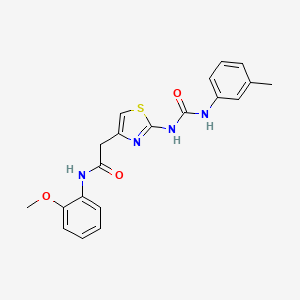
![N-[2-(4-methylphenyl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2443696.png)
![6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one](/img/structure/B2443697.png)
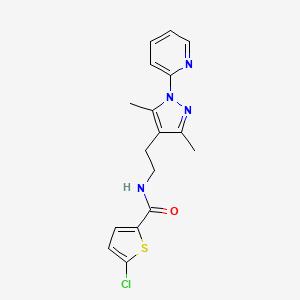
![4-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2443699.png)
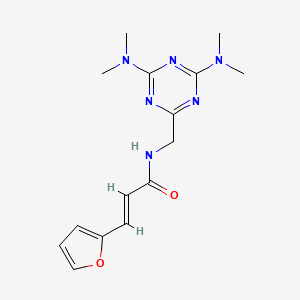

![1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one](/img/structure/B2443703.png)
![[(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine;hydrochloride](/img/structure/B2443705.png)